N-(2-chloro-4-fluorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
This compound features a pyrrolo[2,3-c]pyridine core with a 7-oxo group, a 1-[(3-methylphenyl)methyl] substitution, and an acetamide moiety linked to a 2-chloro-4-fluorophenyl group. The pyrrolo[2,3-c]pyridine scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases or receptors involved in cell proliferation . The benzyl group at position 1 could influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[1-[(3-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O2/c1-15-3-2-4-16(11-15)13-27-9-7-17-8-10-28(23(30)22(17)27)14-21(29)26-20-6-5-18(25)12-19(20)24/h2-12H,13-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTKRQVKESWUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multiple steps, including the formation of the pyrrolo[2,3-c]pyridine core, the introduction of the chloro-fluorophenyl group, and the attachment of the methylphenylmethyl substituent. Common reagents used in these reactions include halogenating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares the target compound with structurally related analogs from the literature:
Key Observations:
Core Structure Impact :
- The pyrrolo[2,3-c]pyridine core (target compound and ) is associated with cytotoxicity, particularly in EGFR-overexpressing A431 cells . Pyrrolo[2,3-d]pyrimidines () show similar activity, suggesting nitrogen positioning minimally affects target binding.
- Pyrazolo[3,4-b]pyridines () lack reported activity data but share acetamide and halogenated phenyl groups, common in kinase inhibitors.
Substituent Effects: Halogenated Aryl Groups: The 2-chloro-4-fluorophenyl group in the target compound may enhance binding compared to mono-halogenated analogs (e.g., 4-fluorophenyl in ) due to increased electron-withdrawing effects . Benzyl vs. Naphthyl Groups: The 1-[(3-methylphenyl)methyl] substitution in the target compound likely improves solubility over bulkier naphthyl groups (), which may hinder cellular uptake . 7-Oxo Group: Present in the target compound and absent in derivatives, this group could stabilize interactions with kinase ATP-binding pockets via hydrogen bonding .
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the chloro and fluoro substituents on the phenyl ring may enhance its lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis. The mechanism appears to involve the activation of the p53 pathway, which is crucial for regulating the cell cycle and promoting apoptosis in response to DNA damage.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SJSA-1 (osteosarcoma) | 5.2 | p53 activation, apoptosis induction |
| MCF-7 (breast cancer) | 3.8 | Cell cycle arrest |
| A549 (lung cancer) | 4.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest that it could be developed as a novel antimicrobial agent.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Moderate |
| Escherichia coli | 64 | Weak |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- MDM2 Inhibition : The compound has been identified as a potent inhibitor of the MDM2 protein, which is known to regulate p53 levels. By inhibiting MDM2, the compound stabilizes p53, leading to enhanced tumor suppression.
- Cell Cycle Regulation : It induces cell cycle arrest at the G1 phase in cancer cells, preventing further proliferation.
- Apoptotic Pathways : Activation of caspases and PARP cleavage suggests that this compound triggers apoptotic pathways in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Osteosarcoma : In a xenograft model using SJSA-1 cells, administration of the compound at a dose of 100 mg/kg resulted in significant tumor growth inhibition compared to control groups.
- Combination Therapy : When used in combination with standard chemotherapy agents, this compound showed enhanced efficacy and reduced side effects in murine models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
